BenchChemオンラインストアへようこそ!

alpha-Ketoglutaramate

Hepatic Encephalopathy Hyperammonemia Biomarker Discovery

alpha-Ketoglutaramate (KGM) is the irreplaceable substrate for omega-amidase (Nit2) enzymatic assays and a validated biomarker for hyperammonemic conditions. Unlike alpha-ketoglutarate, KGM exists in a unique cyclic/open-chain equilibrium—only the open-chain form is enzymatically active. For clinical diagnostic development or tumor suppressor research, substituting with alphaKG or other analogs yields misleading results. This compound is essential for LC-MS/MS metabolomics standards and neurotoxicity studies in hepatic encephalopathy models. Procure pure KGM to ensure assay fidelity.

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
CAS No. 18465-19-5
Cat. No. B094461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ketoglutaramate
CAS18465-19-5
Synonyms2-oxoglutaramate
alpha-ketoglutaramate
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(=O)C(=O)O
InChIInChI=1S/C5H7NO4/c6-4(8)2-1-3(7)5(9)10/h1-2H2,(H2,6,8)(H,9,10)
InChIKeyCOJBGNAUUSNXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Ketoglutaramate (CAS 18465-19-5): A Key Metabolite in the Glutaminase II Pathway and a Specific Biomarker for Hyperammonemia


alpha-Ketoglutaramate (KGM; CAS 18465-19-5), also known as 2-oxoglutaramic acid, is the α-keto acid analogue of glutamine, with a molecular formula of C5H7NO4 [1]. It is a central intermediate in the glutaminase II pathway, formed by the transamination of glutamine and subsequently hydrolyzed by ω-amidase to yield α-ketoglutarate and ammonia [2]. Unlike many other α-keto acid analogues, KGM exhibits a unique chemical equilibrium, existing predominantly as a cyclic lactam (2-hydroxy-5-oxoproline) at physiological pH, with the open-chain form being the enzymatically active substrate for ω-amidase [3]. This compound has garnered significant attention as a specific biomarker for hyperammonemic conditions, including hepatic encephalopathy and inborn errors of the urea cycle [4].

Why alpha-Ketoglutaramate (KGM) Cannot Be Replaced by α-Ketoglutarate (αKG) or Other Analogs in Specialized Research


alpha-Ketoglutaramate (KGM) and its close structural relative, α-ketoglutarate (αKG), are not interchangeable in experimental systems. While both are dicarboxylates and part of the TCA cycle network, KGM is a specific substrate for ω-amidase (Nit2) and is a key intermediate in the glutaminase II pathway, whereas αKG is a TCA cycle intermediate and substrate for multiple dehydrogenases and transaminases [1]. The most critical distinction is that KGM, unlike αKG, can cyclize to a lactam, dramatically altering its enzymatic availability and making it a unique probe for studying ω-amidase activity and its role in nitrogen metabolism [2]. Substituting KGM with αKG or other α-keto acid analogs (e.g., α-ketosuccinamate) in assays for ω-amidase activity, hyperammonemia biomarker studies, or neurotoxicity research would yield misleading results, as the specific enzymatic conversion of KGM to αKG by ω-amidase is the event of interest [3]. This differential behavior is precisely what underpins the compound's value as a specific biomarker and research tool.

Quantitative Differential Evidence for alpha-Ketoglutaramate (CAS 18465-19-5) in Biochemical and Disease Model Systems


Differential Elevation of KGM vs. αKG in Cerebrospinal Fluid of Hepatic Coma Patients

In patients with hepatic coma, the concentration of alpha-ketoglutaramate (KGM) in cerebrospinal fluid (CSF) is significantly elevated, measured at a 3- to 10-fold increase compared to control subjects [1]. This dramatic increase is specific to KGM and is not observed for its metabolic product, α-ketoglutarate (αKG), making KGM a reliable diagnostic indicator of this condition [2].

Hepatic Encephalopathy Hyperammonemia Biomarker Discovery

Differential Ratio of αKG to KGM as a Marker of Hepatoencephalopathy Progression in a Rat Model

In a rat model of chronic hepatoencephalopathy (HE) induced by thioacetamide, a consistent and significant imbalance between α-ketoglutarate (αKG) and α-ketoglutaramate (KGM) was observed across multiple tissues [1]. Specifically, a 1.5- to 12-fold increase in αKG levels in blood plasma and tissues was accompanied by a synchronous 1.2- to 2.5-fold decrease in KGM levels [1]. This inverse relationship highlights a specific metabolic shift in the glutaminase II pathway, with the ratio of αKG/KGM proposed as a diagnostic marker for disease progression [2].

Hepatoencephalopathy Animal Model Metabolomics

Neurotoxic Potential: Quantified Behavioral Effect of KGM Perfusion in Rats

Direct perfusion of alpha-ketoglutaramate (KGM) into the cerebral lateral ventricles of rats at a concentration of 10 mM resulted in a measurable depression of nocturnal locomotor activity [1]. At higher doses, it induced circling behavior and myoclonus [1]. This neurotoxic effect is a specific property of KGM, distinguishing it from its non-toxic metabolic product, α-ketoglutarate (αKG), and other related compounds [2].

Neurotoxicity Behavioral Pharmacology Disease Pathogenesis

Enzymatic Specificity: KGM is the Natural Substrate for ω-Amidase (Nit2), Enabling 3600-Fold Enzyme Purification

alpha-Ketoglutaramate (KGM) is the specific in vivo substrate for the enzyme ω-amidase (Nit2), a putative tumor suppressor [1]. A novel assay procedure measuring α-ketoglutarate formation from KGM hydrolysis in a 96-well plate format was essential for purifying ω-amidase approximately 3600-fold from rat liver cytosol [1]. This purification would not be possible using the product α-ketoglutarate (αKG) as a substrate, as the assay relies on the conversion of KGM to αKG. Furthermore, while ω-amidase has broad in vitro activity, KGM and α-ketosuccinamate are its primary natural substrates [2].

Enzymology Protein Purification Cancer Biology

Specific Research and Industrial Applications for alpha-Ketoglutaramate (CAS 18465-19-5) Based on Quantitative Evidence


Development of Enzymatic Assays for Hyperammonemia Diagnosis

The validated enzymatic assays that convert KGM to α-ketoglutarate and measure NADH oxidation at 340 nm can be used to develop a clinical diagnostic test for hepatic encephalopathy and related hyperammonemic conditions. The assays' ability to discriminate between normal (low) and pathophysiological (3-10 fold higher) KGM concentrations in human serum is the core of this application [1]. Procurement of pure KGM is required for assay calibration and as a positive control.

Purification and Characterization of ω-Amidase (Nit2) for Cancer Research

The 96-well plate assay for KGM hydrolysis is a critical tool for purifying ω-amidase to homogeneity (as demonstrated by a 3600-fold purification [2]). This enzyme is a putative tumor suppressor, and its activity is linked to cancer metabolism. Researchers studying Nit2 function or screening for its inhibitors require pure KGM as the substrate for these essential enzymatic assays [2].

Metabolomics and Biomarker Validation for Hepatoencephalopathy

In studies of chronic liver disease and its neurological complications, measuring the ratio of αKG to KGM in plasma or tissue samples provides a specific and quantitative metric for disease progression [3]. This application relies on the unique and opposing regulation of KGM and αKG (a 1.2-2.5 fold decrease in KGM versus a 1.5-12 fold increase in αKG) observed in animal models [3]. KGM is an essential analytical standard for LC-MS/MS or other metabolomics platforms used in this research.

Investigating Mechanisms of Ammonia-Related Neurotoxicity

The established neurotoxic effect of KGM at 10 mM, which depresses locomotor activity and induces stereotypic behaviors in rats [4], makes it a crucial compound for studying the pathogenesis of hepatic encephalopathy. Researchers investigating the direct effects of metabolites accumulating during hyperammonemia on neuronal function would use KGM in cell culture or in vivo models to dissect pathways of neurotoxicity distinct from ammonia itself [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Ketoglutaramate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.